propyl 4-(isonicotinoylamino)benzoate
Description
Properties
IUPAC Name |
propyl 4-(pyridine-4-carbonylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-11-21-16(20)13-3-5-14(6-4-13)18-15(19)12-7-9-17-10-8-12/h3-10H,2,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELQHUVKQRAJKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between propyl 4-(isonicotinoylamino)benzoate and related compounds:
*Calculated based on structural formula.
Key Observations:
- Polarity and Reactivity: The isonicotinoylamino group introduces significant polarity due to the pyridine ring and amide bond, enhancing solubility in polar solvents compared to non-substituted alkyl benzoates like propyl benzoate .
- Biological Activity: Unlike ethyl 4-(dimethylamino)benzoate, which is used in resin cements for its rapid polymerization , the pyridine-amide group in the target compound may confer antimicrobial or antitubercular activity, akin to isoniazid derivatives.
- Thermal Stability: Propyl benzoate (without substituents) has lower thermal stability in polymer matrices compared to amino- or pyridine-substituted analogs, which can participate in crosslinking or metal coordination .
Physicochemical Properties
*Estimated based on structural analogs.
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